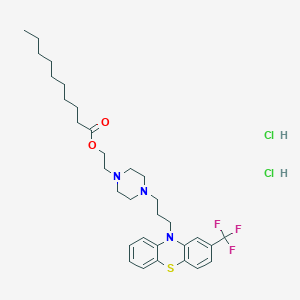
2,2,2-三氟乙基氯甲酸酯
描述
2,2,2-Trifluoroethyl chloroformate is a chemical compound with the empirical formula C3H2ClF3O2 . It is used as a derivatization reagent to produce primary and secondary aliphatic amines .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoroethyl chloroformate can be achieved from 2,2,2-Trifluoroethanol and Triphosgene .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl chloroformate consists of 9 heavy atoms . The InChI string isInChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 . Chemical Reactions Analysis
2,2,2-Trifluoroethyl chloroformate is used in the production of primary and secondary aliphatic amines . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl chloroformate is 162.49 g/mol . It has a complexity of 110 . The exact mass and monoisotopic mass are 161.9695415 g/mol . It has a topological polar surface area of 26.3 Ų .科学研究应用
Enantiomer Separation by Gas Chromatography
- Application : Researchers have used 2,2,2-trifluoroethyl chloroformate as a rapid derivatizing reagent to convert amino acids into N(O)-2,2,2-trifluoroethoxycarbonyl 2’,2’,2’-trifluoroethyl esters. These derivatives enable efficient enantiomer separation by chiral phase capillary gas chromatography .
安全和危害
作用机制
Target of Action
The primary target of 2,2,2-Trifluoroethyl Chloroformate is amino acids . The compound interacts with these molecules, which play a crucial role in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
2,2,2-Trifluoroethyl Chloroformate acts as a derivatizing reagent for amino acids . It rapidly converts amino acids into N(O)-2,2,2-trifluoroethoxycarbonyl 2’,2’,2’-trifluoroethyl esters . This interaction results in the modification of the amino acids, enabling their separation based on enantiomeric properties.
Result of Action
The primary molecular effect of 2,2,2-Trifluoroethyl Chloroformate’s action is the transformation of amino acids into their corresponding N(O)-2,2,2-trifluoroethoxycarbonyl 2’,2’,2’-trifluoroethyl esters . This modification can facilitate the separation of amino acid enantiomers, which is crucial in various research and industrial applications.
Action Environment
The action of 2,2,2-Trifluoroethyl Chloroformate can be influenced by various environmental factors. For instance, the compound is known to be corrosive and toxic, and it can cause severe irritation to the lungs . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors . Additionally, the compound is flammable, so it should be kept away from heat, sparks, and open flames .
属性
IUPAC Name |
2,2,2-trifluoroethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBSAONPRVEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377816 | |
| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl chloroformate | |
CAS RN |
27746-99-2 | |
| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,2,2-trifluoroethyl chloroformate a suitable derivatizing agent for amino acids in gas chromatography?
A1: Amino acids, in their native form, are not volatile enough for efficient separation by gas chromatography. 2,2,2-Trifluoroethyl chloroformate reacts with amino acids to form volatile derivatives, specifically N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters. [] This derivatization process significantly reduces the retention times of amino acids during gas chromatography analysis, making it faster and more efficient. []
Q2: What is the main advantage of using 2,2,2-trifluoroethyl chloroformate for derivatizing amino acids compared to other similar reagents?
A2: The research highlights that using 2,2,2-trifluoroethyl chloroformate leads to a considerable reduction in retention times for the derivatized amino acids compared to the commonly used N(O)-ethoxycarbonyl ethyl ester derivatives. [] This faster elution from the GC column translates to quicker analysis times. Moreover, the study demonstrates that the 2,2,2-trifluoroethyl chloroformate derivatives provide almost complete separation of amino acid enantiomers when analyzed using chiral stationary phases. [] This enhanced enantiomeric separation is crucial for accurately analyzing the composition of chiral amino acids in various samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



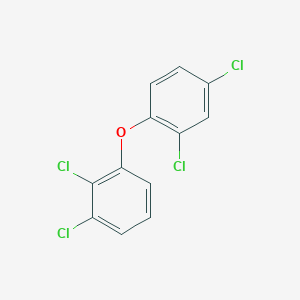
![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
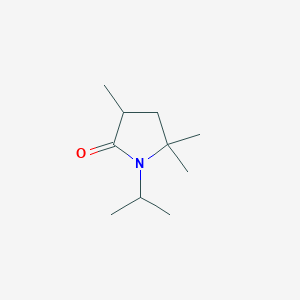
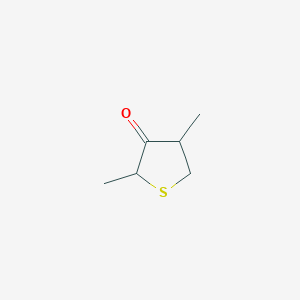
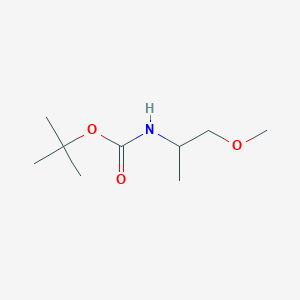
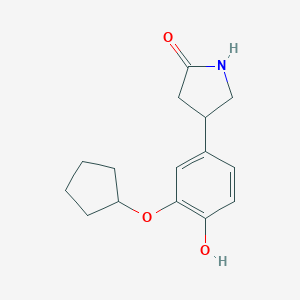
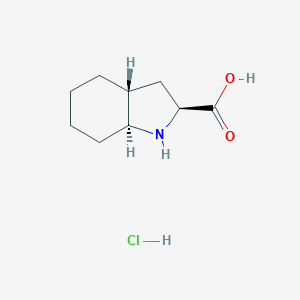
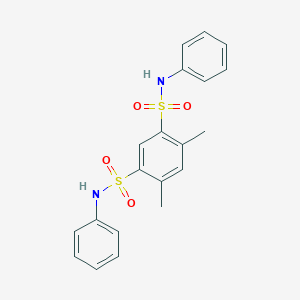



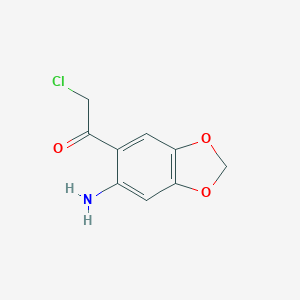
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
